4-Nitrophthalamide
Overview
Description
4-Nitrophthalamide is an organic compound with the molecular formula C8H4N2O4. It is a derivative of phthalimide, where a nitro group is substituted at the fourth position of the aromatic ring. This compound is typically found as a yellow powder and is known for its applications in organic synthesis and as an intermediate in the production of various dyes and pharmaceuticals .
Mechanism of Action
Target of Action
4-Nitrophthalamide is primarily used as an intermediate in organic synthesis and the production of fluorescent dyes . It has been found to be a key component in the creation of a chiral chemosensor, which can detect fluoride, chloride, acetate, and dihydrogen phosphate anions .
Mode of Action
It is known that the compound interacts with its targets (such as anions) through changes in uv-vis absorption . This suggests that this compound may bind to these targets, causing a change in their electronic structure that can be detected through changes in their absorption spectra.
Pharmacokinetics
It is known that the compound is stable and combustible . It is also insoluble in water , which may affect its bioavailability and distribution within the body.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to be incompatible with moisture, water, strong oxidizing agents, and strong bases . These factors could potentially affect the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophthalamide is synthesized through the nitration of phthalimide. The process involves cooling fuming nitric acid to below 5°C, followed by the slow addition of concentrated sulfuric acid while maintaining the temperature between 10-13°C. Phthalimide is then added to this mixture and left at room temperature overnight. The resulting product is precipitated by pouring the reaction mixture into ice water, filtered, washed, and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods: The industrial production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is typically purified through crystallization and other standard industrial purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophthalamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 4-Aminophthalamide.
Substitution: Various substituted phthalamides depending on the nucleophile used.
Hydrolysis: Phthalic acid derivatives.
Scientific Research Applications
4-Nitrophthalamide is used extensively in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme reactions and as a precursor for biologically active molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including certain antibiotics and anticancer agents.
Industry: It is used in the production of fluorescent dyes and as a reagent in various industrial processes .
Comparison with Similar Compounds
- 4-Nitrophthalimide
- 4-Nitrophthalonitrile
- 3-Nitrophthalimide
- 3-Nitrophthalonitrile
Comparison: 4-Nitrophthalamide is unique due to its specific substitution pattern and reactivity. Compared to 4-Nitrophthalimide, it has an amide group instead of an imide group, which affects its reactivity and solubility. 4-Nitrophthalonitrile has a nitrile group, making it more reactive in certain nucleophilic substitution reactions. The position of the nitro group (3- vs. 4-) also influences the electronic properties and reactivity of these compounds .
Properties
IUPAC Name |
4-nitrobenzene-1,2-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c9-7(12)5-2-1-4(11(14)15)3-6(5)8(10)13/h1-3H,(H2,9,12)(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCDSCYRIROFIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065360 | |
Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-53-9 | |
Record name | 4-Nitro-1,2-benzenedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13138-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophthalamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophthaldiamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-Nitrophthalamide and what are its key spectroscopic characteristics?
A1: this compound (systematic name: 4-nitrobenzene-1,2-dicarboxamide) possesses a benzene ring with a nitro group and two amide groups attached. [] The structure is non-planar, with each substituent twisted out of the benzene ring plane. [] Key spectroscopic features include:
- UV-VIS: While not explicitly mentioned for this compound, its derivative, nickel phthalocyanine complex (synthesized using a this compound precursor) shows an intense Q absorption band at 690 nm in DMF. [] This suggests this compound itself might also absorb in the UV-VIS region.
Q2: How thermally stable is this compound? What about its derivatives?
A2: While the provided research doesn't explicitly mention the thermal stability of this compound, it does state its melting point is 223 °C. [] Interestingly, a metal phthalocyanine complex derived from a this compound precursor exhibits a high degradation temperature of 309°C, indicating significant thermal stability. [] This suggests that this compound itself may also possess reasonable thermal stability.
Q3: Can you explain the role of this compound in the synthesis of other compounds, particularly focusing on its use in preparing metal phthalocyanine complexes?
A3: this compound serves as a crucial starting material for synthesizing substituted phthalonitriles, which are key precursors for metal phthalocyanine complexes. [] The synthesis process involves several steps:
- Nitration of phthalamide: This leads to the formation of this compound. []
- Dehydration: this compound is dehydrated using thionyl chloride in N,N-dimethylformamide (DMF) to yield 4-nitrophthalonitrile. []
- Further modification: 4-nitrophthalonitrile can be further reacted with other compounds, such as ciprofloxacin, to form substituted phthalonitriles. []
- Cyclotetramerization: The final step involves reacting the substituted phthalonitrile with a metal salt, like nickel salt, to produce the desired metal phthalocyanine complex. []
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